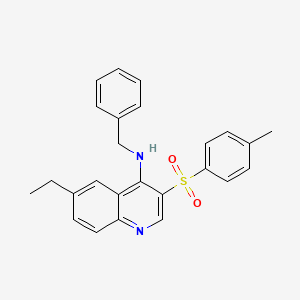

N-benzyl-6-ethyl-3-tosylquinolin-4-amine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-benzyl-6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2S/c1-3-19-11-14-23-22(15-19)25(27-16-20-7-5-4-6-8-20)24(17-26-23)30(28,29)21-12-9-18(2)10-13-21/h4-15,17H,3,16H2,1-2H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYKFYZIUFBOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine

Strategies for the De Novo Construction of the Quinoline (B57606) Core of N-benzyl-6-ethyl-3-tosylquinolin-4-amine

The assembly of the fundamental quinoline ring system with the specific 6-ethyl and 3-tosyl substitution pattern can be approached through several established synthetic strategies. These methods offer varying degrees of efficiency, regioselectivity, and substrate scope.

Friedländer Condensation and Modified Approaches for Functionalized Quinolines

The Friedländer annulation is a classic and straightforward method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgnih.govnih.gov For the synthesis of a precursor to this compound, a potential pathway would involve the reaction between 2-amino-5-ethylbenzophenone and a β-keto sulfone.

Specifically, the reaction would proceed between 2-amino-5-ethylacetophenone and an acyl tosylate or a related species. The reaction is typically catalyzed by an acid or a base. wikipedia.orgnih.gov The general mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring.

Table 1: Illustrative Friedländer Synthesis Conditions

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene (B28343) | 110 | 12 | 75-85 |

| Iodine | Ethanol | 78 | 8 | 80-90 |

| Lewis Acids (e.g., ZnCl₂) | Neat | 120 | 6 | 70-80 |

This data is illustrative and based on typical conditions for Friedländer syntheses of substituted quinolines.

A key challenge in this approach is the availability and stability of the required starting materials. However, the versatility of the Friedländer reaction allows for a range of catalysts, including Brønsted acids, Lewis acids, and ionic liquids, to optimize reaction conditions. nih.gov

Multicomponent Reaction (MCR) Strategies for Quinoline Scaffold Formation

Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for generating molecular complexity from simple starting materials in a single synthetic operation. nih.gov Various MCRs can be envisioned for the synthesis of a 6-ethyl-3-tosyl-4-aminoquinoline precursor.

One such approach could be a variation of the Aza-Diels-Alder reaction or a Povarov-type reaction. For instance, a three-component reaction involving a 4-ethylaniline (B1216643), an aldehyde, and a tosyl-substituted alkyne could potentially lead to the desired quinoline core. The reaction often proceeds through an in situ-generated imine which then undergoes a [4+2] cycloaddition with the alkyne.

Another plausible MCR strategy involves the reaction of an aniline (B41778), an aldehyde, and a β-keto sulfone. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for directing the reaction towards the desired quinoline product. The primary advantage of MCRs lies in their atom economy and the ability to rapidly generate diverse libraries of substituted quinolines.

Transition Metal-Catalyzed Syntheses (e.g., Fe, Cu, Rh, Pd, Au) for this compound Precursors

Transition metal catalysis offers powerful and versatile methods for the construction of quinoline rings, often under mild reaction conditions and with high functional group tolerance. frontiersin.org For the synthesis of a 6-ethyl-3-tosylquinoline precursor, several palladium- or copper-catalyzed cross-coupling and cyclization strategies could be employed.

For example, a domino reaction involving a Sonogashira coupling between a 2-haloaniline (e.g., 2-bromo-4-ethylaniline) and a terminal alkyne bearing a tosyl group, followed by an intramolecular cyclization, could construct the quinoline core. Alternatively, a copper-catalyzed reaction of an aniline with a tosyl-substituted enone could provide a route to the desired scaffold.

Table 2: Examples of Transition Metal-Catalyzed Quinoline Syntheses

| Metal Catalyst | Ligand | Reaction Type | Plausible Precursors |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Imidoylative Sonogashira/cyclization | 2-bromo-4-ethylaniline, a tosyl-alkyne, and an isocyanide |

| CuI | None | [2+2+2] Annulation | A substituted benzonitrile, a tosyl-ynamide, and an aryliodinium salt |

This table presents hypothetical applications of known transition metal-catalyzed reactions to the synthesis of the target scaffold.

These methods are particularly valuable for introducing substituents with high regioselectivity, which can be a challenge in classical condensation reactions.

Organocatalytic and Sustainable Methodologies for Quinoline Synthesis

In recent years, organocatalysis has emerged as a sustainable and environmentally friendly alternative to metal-based catalysis. These methods often utilize small organic molecules to promote chemical transformations. For quinoline synthesis, organocatalysts such as proline and its derivatives, as well as various Brønsted acids, have been employed. rsc.org

An organocatalytic approach to a 6-ethyl-3-tosylquinoline precursor could involve an asymmetric Michael addition of an enamine (derived from a ketone and a chiral secondary amine catalyst) to a tosyl-substituted nitro-olefin, followed by reductive cyclization. This would not only construct the quinoline ring but could also introduce chirality.

Furthermore, the use of green reaction media, such as water or ionic liquids, and energy sources like microwave irradiation can enhance the sustainability of these synthetic routes. These methods align with the principles of green chemistry by reducing waste and avoiding the use of toxic heavy metals.

Regioselective Introduction and Functionalization of Substituents in this compound

Once the quinoline core with the desired 6-ethyl and 3-tosyl groups is assembled, the final step is the introduction of the N-benzylamino group at the C4 position.

Installation of the N-benzyl Moiety via Amination Reactions

The most common and direct method for introducing an amino group at the 4-position of a quinoline ring is through a nucleophilic aromatic substitution (SNAr) reaction. nih.gov This typically involves the reaction of a 4-chloroquinoline (B167314) precursor with the desired amine.

For the synthesis of this compound, a hypothetical 4-chloro-6-ethyl-3-tosylquinoline would be treated with benzylamine (B48309). plos.org The reaction is often carried out at elevated temperatures and may be facilitated by the addition of a base to neutralize the HCl generated during the reaction. plos.org

Table 3: Typical Conditions for N-benzylation of 4-Chloroquinolines

| Amine | Base | Solvent | Temperature (°C) | Plausible Yield (%) |

|---|---|---|---|---|

| Benzylamine | K₂CO₃ | NMP | 150 | 80-90 |

| Benzylamine | Triethylamine | DMSO | 140 | 75-85 |

This data is illustrative and based on general procedures for the amination of 4-chloroquinolines. plos.orgnih.gov

The reactivity of the 4-chloroquinoline is enhanced by the electron-withdrawing nature of the quinoline nitrogen and potentially the tosyl group at the 3-position. This facilitates the nucleophilic attack by benzylamine. The choice of solvent and base can be optimized to achieve high yields and purity of the final product.

Strategies for 6-Ethyl Group Incorporation into the Quinoline System

The introduction of an ethyl group at the C6 position of the quinoline ring is typically achieved by selecting an appropriately substituted aniline as the starting material in one of several classic quinoline synthesis reactions. The choice of synthesis route depends on the desired substitution pattern on the pyridine (B92270) part of the quinoline ring and the availability of precursors.

Skraup Synthesis: The Skraup reaction involves heating an aniline derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent (commonly nitrobenzene). nih.gov To obtain a 6-ethylquinoline, 4-ethylaniline is used as the aniline component. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to yield the aromatic quinoline system. The position of the ethyl group on the aniline dictates its final position on the quinoline ring.

Doebner-von Miller Reaction: This reaction is a versatile method for preparing substituted quinolines and is considered a modification of the Skraup synthesis. rsc.orgscirp.org It involves the reaction of an aniline, in this case, 4-ethylaniline, with an α,β-unsaturated carbonyl compound. rsc.org This unsaturated carbonyl can be generated in situ, for example, from the acid-catalyzed self-condensation of an aldehyde like propanal. The reaction is typically promoted by Brønsted or Lewis acids. rsc.org

Friedländer Synthesis: The Friedländer synthesis offers another strategic approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.govmdpi.com To incorporate the 6-ethyl group, a precursor such as 2-amino-5-ethylbenzaldehyde (B13127175) or 2-amino-5-ethylacetophenone would be required. This precursor is then reacted with a carbonyl compound, such as acetaldehyde (B116499) or acetone, under acid or base catalysis to form the quinoline ring through condensation and cyclodehydration. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for 6-Ethylquinoline

| Reaction Name | Key Reactants | Catalyst/Conditions | Notes |

|---|---|---|---|

| Skraup Synthesis | 4-Ethylaniline, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Often exothermic; provides unsubstituted pyridine ring. nih.gov |

| Doebner-von Miller | 4-Ethylaniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid (e.g., HCl, SnCl₄) | Allows for substitution on the pyridine ring based on the carbonyl reactant. rsc.orgscirp.org |

| Friedländer Synthesis | 2-Amino-5-ethylaryl Aldehyde/Ketone, Carbonyl Compound | Acid or Base (e.g., H₂SO₄, NaOH) | Convergent synthesis; requires pre-functionalized aniline. nih.govmdpi.com |

Tosyl Group Introduction at the 3-Position of the Quinoline Ring

Direct electrophilic substitution on the pyridine ring of a quinoline is challenging due to the deactivating effect of the heterocyclic nitrogen atom. rsc.org Standard sulfonylation reactions typically favor substitution at the C5 and C8 positions on the benzene (B151609) ring. Therefore, specialized strategies are required to achieve regioselective introduction of a tosyl group at the C3 position.

A highly effective and regioselective modern approach involves the functionalization of a quinoline N-oxide precursor. A one-pot synthesis has been developed for the preparation of C3-sulfonate esters of quinolines starting from the corresponding N-oxides. nih.govnih.gov In this metal-free process, the quinoline N-oxide is reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl). The sulfonyl chloride serves a dual role, acting as both the sulfonating agent for the C3 position and a chlorinating agent for the C4 position. This reaction proceeds with high chemo- and regioselectivity, affording a 3-tosyl-4-chloroquinoline intermediate, which is a key precursor for the target molecule. nih.govnih.gov

The proposed mechanism for this transformation involves the initial activation of the quinoline N-oxide by the sulfonyl chloride. This is followed by a rearrangement and subsequent nucleophilic attack, leading to the concurrent introduction of the tosyl group at C3 and the chloride at C4. The reaction conditions are typically optimized using a suitable solvent like toluene at elevated temperatures. nih.gov

An alternative, though potentially more complex, route could involve the initial halogenation of the quinoline at the C3 position. 3-Haloquinolines can be synthesized through methods like the electrophilic cyclization of N-(2-alkynyl)anilines with halogenating agents. nih.gov The resulting 3-haloquinoline could then potentially undergo a palladium-catalyzed cross-coupling reaction with a tosyl source, although direct C-S bond formation via this method is less commonly reported than C-C or C-N bond formations.

Formation of the 4-Amino Functionality on the Quinoline Scaffold

The formation of the 4-amino group on the quinoline scaffold is most efficiently accomplished through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.comlibretexts.org This method is particularly effective for quinolines bearing a good leaving group, such as a halogen, at the C4 position.

Following the C3-tosylation/C4-chlorination step described previously (Section 2.2.3), the resulting 4-chloro-6-ethyl-3-tosylquinoline intermediate is an ideal substrate for this transformation. The electron-withdrawing nature of the quinoline nitrogen and the adjacent tosyl group activates the C4 position towards nucleophilic attack.

The reaction involves treating the 4-chloroquinoline intermediate with benzylamine. The nucleophilic nitrogen of benzylamine attacks the electron-deficient C4 carbon of the quinoline ring, leading to the formation of a Meisenheimer-like intermediate. scranton.edu Subsequent elimination of the chloride leaving group re-aromatizes the ring system and yields the final this compound product.

The reaction conditions for this SNAr process can be varied. Often, the reaction is carried out at elevated temperatures in a polar aprotic solvent such as dimethylsulfoxide (DMSO) or N,N-dimethylformamide (DMF). A non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction. mdpi.com In some cases, the reaction can proceed without a solvent, using an excess of the amine reactant at high temperatures. nih.gov

Table 2: Typical Conditions for SNAr Formation of 4-Aminoquinolines

| Amine | Solvent | Base | Temperature | Notes |

|---|---|---|---|---|

| Benzylamine | DMSO | DIPEA | ~150 °C | Common conditions for achieving good yields. mdpi.com |

| Benzylamine | Ethanol | Triethylamine | Reflux | A common alternative solvent and base system. nih.gov |

| Benzylamine | None (neat) | None | >120 °C | Uses excess amine as the solvent. nih.gov |

| Benzylamine | Acetonitrile (B52724) | K₂CO₃ | Reflux | Solid base can be used to facilitate the reaction. nih.gov |

Post-Synthetic Derivatization and Scaffold Hybridization of this compound Analogs

Once the core this compound scaffold is synthesized, it can serve as a versatile platform for further chemical modifications to generate a library of analogs. These modifications can be targeted at several positions, including the secondary amine, the benzyl (B1604629) group, or the quinoline ring itself.

N-Alkylation and N-Acylation: The secondary amine at the C4 position is a key site for derivatization. It can undergo further N-alkylation with various alkyl halides in the presence of a base to yield tertiary amines. juniperpublishers.comgoogle.com Alternatively, N-acylation can be performed using acyl chlorides or anhydrides to introduce a range of amide functionalities. These reactions allow for the systematic exploration of the steric and electronic requirements of this position.

Derivatization of the Benzyl Group: The benzyl moiety can be modified prior to its introduction in the SNAr step or, if chemically feasible, post-synthesis. For example, using substituted benzylamines (e.g., methoxy-, nitro-, or halo-substituted) in the reaction with the 4-chloroquinoline intermediate allows for the direct incorporation of diverse functionalities. mdpi.com

Scaffold Hybridization: A prominent strategy in modern medicinal chemistry is the creation of molecular hybrids, where two or more distinct pharmacophores are covalently linked to create a single molecule with potentially enhanced or novel biological activities. nih.govthesciencein.org The this compound scaffold is an excellent candidate for this approach.

Linking via the Amino Group: The secondary amine provides a convenient attachment point. For instance, it can be used as a nucleophile to react with other heterocyclic systems containing a suitable leaving group.

Hybridization with other Scaffolds: Analogs of the title compound can be linked to other known pharmacologically active scaffolds such as chalcones, sulfonamides, pyrimidines, or triazoles. nih.govmdpi.com This is often achieved by incorporating a linker on one of the scaffolds that can react with a functional group on the other. For example, a linker terminating in a carboxylic acid could be coupled with the C4-amino group to form an amide bond, thereby creating a hybrid molecule. The functionalization of the quinoline ring itself, through C-H activation or other methods, opens up further avenues for creating diverse molecular architectures. rsc.orgnih.gov

Spectroscopic and Advanced Analytical Characterization of N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For N-benzyl-6-ethyl-3-tosylquinolin-4-amine, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a detailed map of the carbon-hydrogen framework and the connectivity of atoms within the molecule.

¹H NMR Spectroscopy would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606), benzyl (B1604629), and tosyl groups, as well as aliphatic protons of the ethyl and benzyl methylene (B1212753) groups.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments (e.g., aromatic, aliphatic, quaternary).

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons. COSY spectra would show correlations between adjacent protons, helping to piece together the spin systems within the ethyl, benzyl, and aromatic moieties. HSQC would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of both ¹H and ¹³C signals.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.50 | s | 1H | H2-quinoline |

| 8.00 | d | 1H | H5-quinoline |

| 7.80 | d | 2H | Ar-H (tosyl) |

| 7.60 | dd | 1H | H7-quinoline |

| 7.40 | d | 1H | H8-quinoline |

| 7.30-7.10 | m | 7H | Ar-H (benzyl, tosyl) |

| 5.00 | s | 2H | N-CH₂-benzyl |

| 2.80 | q | 2H | CH₂ (ethyl) |

| 2.40 | s | 3H | CH₃ (tosyl) |

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 155.0 | C4-quinoline |

| 150.0 | C8a-quinoline |

| 148.0 | C6-quinoline |

| 144.0 | C-SO₂ (tosyl) |

| 138.0 | C-ipso (benzyl) |

| 136.0 | C-ipso (tosyl) |

| 132.0 | C2-quinoline |

| 130.0 | C5-quinoline |

| 129.5 | Ar-C (tosyl) |

| 128.5 | Ar-C (benzyl) |

| 127.0 | Ar-C (benzyl) |

| 126.0 | Ar-C (tosyl) |

| 125.0 | C7-quinoline |

| 122.0 | C4a-quinoline |

| 118.0 | C8-quinoline |

| 115.0 | C3-quinoline |

| 50.0 | N-CH₂-benzyl |

| 29.0 | CH₂ (ethyl) |

| 21.5 | CH₃ (tosyl) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. The expected monoisotopic mass would be calculated, and the measured mass would be compared to confirm the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which would confirm the molecular weight. The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the tosyl group, the benzyl group, or cleavage of the ethyl group, leading to characteristic fragment ions that would further support the proposed structure.

Hypothetical Mass Spectrometry Data Table

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 442.18 | 100 | [M]⁺ (Molecular Ion) |

| 351.15 | 40 | [M - C₇H₇]⁺ |

| 287.11 | 65 | [M - C₇H₇SO₂]⁺ |

| 258.13 | 30 | [M - C₇H₇ - C₇H₇SO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorptions would include N-H stretching for the amine, C-H stretching for the aromatic and aliphatic groups, C=C and C=N stretching within the quinoline and aromatic rings, and the strong, characteristic symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group in the tosyl moiety.

Hypothetical Infrared Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3400 | Medium | N-H Stretch |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | C=N Stretch (quinoline) |

| 1580, 1500 | Medium-Strong | C=C Stretch (aromatic rings) |

| 1340 | Strong | Asymmetric SO₂ Stretch |

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase C18 column would likely be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid to ensure good peak shape. The purity would be determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any volatile impurities, and the coupled mass spectrometer would provide mass information for each separated component, aiding in their identification.

X-ray Crystallography for Solid-State Molecular Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would confirm the connectivity of all atoms and provide insight into the molecule's conformation in the solid state, as well as any intermolecular interactions, such as hydrogen bonding or π-stacking, that might be present in the crystal packing.

Computational and Theoretical Investigations of N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Behavior

Molecular dynamics (MD) simulations offer a computational microscope to observe the intricate dance between a ligand, such as N-benzyl-6-ethyl-3-tosylquinolin-4-amine, and its biological target at an atomic level. This powerful technique simulates the time-dependent behavior of a molecular system, providing a detailed view of the conformational changes and intermolecular interactions that govern ligand binding and efficacy. mdpi.comnih.gov

In a typical MD simulation study of a quinoline (B57606) derivative, the initial step involves docking the ligand into the active site of a target protein to predict its most likely binding pose. nih.gov This static complex then serves as the starting point for the MD simulation. The entire system, including the protein, the ligand, and surrounding solvent molecules (usually water), is placed in a periodic boundary box. mdpi.com The interactions between atoms are described by a set of mathematical functions known as a force field, such as CHARMM36. mdpi.com The simulation software, like NAMD, then calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over time, typically for tens or hundreds of nanoseconds. mdpi.com

Analysis of the resulting trajectory can reveal crucial information about the stability of the ligand-protein complex. Key parameters that are often evaluated include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound. doi.org

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can indicate regions of high flexibility, which may be important for binding or function. doi.org

Hydrogen Bond Analysis: This analysis identifies the formation and breakage of hydrogen bonds between the ligand and the protein over time, highlighting key interactions that contribute to binding affinity. nih.gov

Binding Free Energy Calculations: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov

For this compound, MD simulations could be employed to study its interaction with a hypothetical target kinase. The simulations would reveal the stability of its binding in the ATP pocket, the key amino acid residues it interacts with, and the role of its various functional groups (the benzyl (B1604629) group, the ethyl group, and the tosyl group) in maintaining a stable and favorable conformation. This dynamic understanding of ligand-target behavior is invaluable for optimizing the structure of the compound to improve its inhibitory potential. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs. nih.gov For this compound and its analogs, QSAR can provide a framework for understanding how modifications to its chemical scaffold influence its therapeutic effects. researchgate.net

The development of a QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) is compiled. mdpi.com For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure and properties, such as:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Physicochemical descriptors: These include properties like molecular weight, logP (lipophilicity), and molar refractivity.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can provide more detailed electronic and structural information.

Once the descriptors are calculated, statistical methods are used to build a mathematical model that correlates these descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). researchgate.net

The predictive power of the QSAR model is then rigorously evaluated through internal and external validation techniques. mdpi.com Key statistical parameters used for validation include:

| Statistical Parameter | Description |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. A value greater than 0.5 is generally considered indicative of a good model. |

| r² (Coefficient of determination) | Indicates how well the model fits the training data. A value close to 1 suggests a strong correlation. |

| r²pred (Predictive r² for the external test set) | Measures the model's ability to predict the activity of an independent set of compounds not used in model development. A value greater than 0.6 is desirable. nih.gov |

For this compound, a QSAR study would involve synthesizing and testing a series of analogs with variations in the substituents on the quinoline core, the benzyl ring, and the tosyl group. By developing a robust QSAR model, it would be possible to identify the key structural features that contribute to its biological activity. For instance, the model might reveal that electron-withdrawing groups on the benzyl ring enhance activity, or that the size of the substituent at the 6-position is critical. This information would be invaluable for the rational design of new, more potent derivatives. mdpi.comdovepress.com

Mechanistic Insights into Chemical Reactions and Biological Processes via Computational Methods

Computational methods provide a powerful toolkit for elucidating the mechanisms of chemical reactions and biological processes at the molecular level. For this compound, these methods can shed light on its synthesis, reactivity, and interactions with biological systems.

The synthesis of quinoline derivatives often involves well-established named reactions, such as the Combes synthesis, which involves the acid-catalyzed reaction of an aniline (B41778) with a β-diketone. wikipedia.org Computational chemistry can be used to model the reaction mechanism of such syntheses, identifying transition states and intermediates to understand the reaction pathway and predict the regioselectivity of the reaction. wikipedia.org For instance, density functional theory (DFT) calculations could be employed to investigate the cyclization step in the synthesis of the this compound precursor, providing insights into the factors that control the formation of the quinoline ring.

The tosyl group is a key functional group in this compound. It is an excellent leaving group in nucleophilic substitution reactions and can also serve as a protecting group for amines. wikipedia.orgmasterorganicchemistry.com Computational studies can be used to explore the reactivity of the tosyl group in various chemical transformations. For example, the energy barrier for the displacement of the tosylate group by a nucleophile could be calculated to predict the reaction rate. wikipedia.org

In a biological context, computational methods can provide mechanistic insights into how this compound interacts with its target protein. Molecular docking studies can predict the binding mode of the compound in the active site, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. nih.gov Furthermore, more advanced techniques like quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model enzymatic reactions involving the ligand. This could be particularly relevant if the compound acts as a covalent inhibitor, where it forms a chemical bond with the target protein. QM/MM simulations can elucidate the reaction mechanism of this covalent bond formation, providing a detailed understanding of the inhibition process.

By combining these computational approaches, a comprehensive picture of the chemical and biological behavior of this compound can be constructed. This knowledge is crucial for understanding its mode of action and for the development of improved therapeutic agents.

Structure Activity Relationship Sar Studies of N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine and Its Analogs

Impact of the N-benzyl Moiety on Binding Affinity and Modulatory Effects

The N-benzyl group attached to the 4-amino position is a significant contributor to the molecule's interaction with its biological targets. The substitution on the exocyclic amino group is a common strategy to modulate the activity of 4-aminoquinolines. nih.gov The benzyl (B1604629) group, being a bulky aromatic substituent, can influence binding affinity and modulatory effects through several mechanisms.

Research on related N-benzyl quinoline (B57606) derivatives has shown that substitutions on the benzyl ring itself are crucial for potency. nih.gov For instance, in a series of quinoline-based leukotriene D4 receptor antagonists, ortho-substitution of the benzyl group with an acidic function was found to be critical for maximizing potency, suggesting the benzyl moiety plays a key role in the proper orientation of the molecule within the receptor's binding site. nih.gov

Furthermore, the presence of a bulky group like benzyl on the nitrogen atom can serve to prevent undesirable interactions, such as binding to serum proteins, which can affect the bioavailability of the compound. iosrjournals.org The synthesis of various N-(benzyloxy)benzyl)-4-aminoquinolines for antimycobacterial evaluation underscores the importance of the benzyl moiety in establishing the basic structural requirements for biological activity. mdpi.com

Table 1: Influence of N-Benzyl Group Substitution on Activity

| Substitution on Benzyl Group | Observed Effect on Activity | Reference |

| Ortho-acidic function | Crucial for maximum potency in LTD4 antagonists | nih.gov |

| Unspecified (general SAR) | Chosen to obtain basic structural requirements for antimycobacterial activity | mdpi.com |

| Bulky group (general) | May impede unwanted interactions with serum proteins | iosrjournals.org |

Role of the 6-Ethyl Substitution in Modulating Receptor or Enzyme Activity

Substitution on the quinoline core is a primary method for optimizing the biological activity of this class of compounds. biointerfaceresearch.com The 6-position, in particular, has been identified as a key site for modification. While studies on a 6-ethyl group are specific, the impact of substituents at this position has been well-documented for various quinoline derivatives.

For example, the introduction of a fluorine atom at the C-6 position is known to significantly enhance the antibacterial activity of quinolones by increasing lipophilicity, which improves cell wall penetration. slideshare.netyoutube.com In other studies, attaching different functional groups at C-6 has been used to modulate cytotoxicity and selectivity against cancer cells. mdpi.comnih.gov Research on chromone-quinoline hybrids has shown that a methyl group at the 6-position results in significantly higher activity compared to a methoxy (B1213986) group, indicating that small alkyl substituents can be favorable for activity. nih.gov This suggests that the 6-ethyl group in N-benzyl-6-ethyl-3-tosylquinolin-4-amine likely plays a role in modulating the compound's lipophilicity and steric profile, thereby influencing its interaction with target enzymes or receptors.

Table 2: Effect of C-6 Position Substituents on Quinoline Activity

| C-6 Substituent | Effect on Biological Activity | Compound Class | Reference |

| Fluorine | Significantly enhanced antibacterial activity | Quinolones | slideshare.netyoutube.com |

| Bromine | Showed greatest antiproliferative activity | Substituted quinolines | nih.gov |

| Methyl | Higher activity than methoxy substituent | Chromone-quinoline hybrids | nih.gov |

| Glycoconjugate | Improved selectivity and cytotoxicity | Quinoline derivatives | mdpi.com |

Influence of the 3-Tosyl Group on Ligand-Target Interactions and Selectivity

The presence of a tosyl (p-toluenesulfonyl) group at the 3-position of the quinoline ring introduces a bulky and electron-withdrawing moiety that can significantly influence the compound's electronic properties and its ability to form specific interactions with a biological target. Sulfonyl-containing quinoline derivatives, particularly sulfonamides, are recognized as promising structures in drug design. nih.gov

Studies have demonstrated that quinoline sulfonamides exhibit notable biological activities. For example, a remarkable similarity in the structure-activity relationships for antiprion and antimalarial effects was observed in a series of sulfonamide quinoline derivatives, suggesting that this functional group may be key to interacting with molecular targets common to both diseases. nih.gov The synthesis of 3-sulfonylquinolines via methods like the Knoevenagel condensation/aza-Wittig reaction cascade highlights the chemical interest in placing this specific group at the C-3 position. nih.gov The tosyl group can participate in various non-covalent interactions, including hydrogen bonds (via its sulfonyl oxygens) and π-stacking (via its toluene (B28343) ring), which can be critical for high-affinity binding and selectivity.

Significance of the 4-Amine Position for Biological Recognition and Activity

The 4-aminoquinoline (B48711) scaffold is one of the most important and well-studied pharmacophores in medicinal chemistry. nih.gov This structural motif is integral to a vast range of biologically active compounds, including renowned antimalarial drugs like chloroquine (B1663885) and amodiaquine, as well as agents with anticancer, antiviral, and anti-inflammatory properties. nih.govwikipedia.org

The nitrogen atom at the 4-position is crucial for the biological activity of these compounds. youtube.com Structure-activity relationship studies on antimalarial 4-aminoquinolines have established that this exocyclic amino group is essential. youtube.comresearchgate.net It is believed to be involved in key interactions with biological targets, such as the unique affinity for hematin (B1673048) in the malaria parasite. researchgate.net The basicity of this nitrogen and its ability to participate in hydrogen bonding are critical for biological recognition. The presence of a hydrogen atom on the 4-amine allows it to act as a hydrogen bond donor, a feature that can be vital for anchoring the ligand in its binding site. nih.gov Furthermore, modifications to the side chain attached to this amino group have been shown to be a highly effective strategy for increasing potency, particularly against drug-resistant strains of pathogens. nih.gov

Table 3: Importance of the 4-Amino Group in Quinoline Derivatives

| Feature | Significance for Biological Activity | Reference |

| 4-Aminoquinoline nucleus | Essential scaffold for antimalarial, anticancer, antiviral activity | nih.govwikipedia.org |

| Exocyclic Amino Group | Confers unique, high-affinity binding to biological targets (e.g., hematin) | researchgate.net |

| Side Chain on 4-Amine | Modifications can dramatically increase potency and overcome drug resistance | nih.gov |

| N-H Moiety | Potential for crucial hydrogen-bonding interactions with the target | nih.gov |

Mechanistic Investigations of the Biological Activities of N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine in Vitro and Preclinical Focus

Cellular Mechanisms of Action (In Vitro Investigations)

Modulation of Angiogenesis and Cell Migration

No available studies were found that investigate the in vitro effects of N-benzyl-6-ethyl-3-tosylquinolin-4-amine on endothelial cell proliferation, tube formation, or cell migration assays.

Preclinical Assessment of Specific Pharmacological Effects in Disease Models

Antimicrobial Activity and Resistance Mechanisms

There is no available data on the antimicrobial spectrum of this compound against various pathogens or any investigations into its potential mechanisms of antimicrobial action and resistance.

Anti-inflammatory Properties and Related Pathway Modulation

Information regarding the anti-inflammatory effects of this compound in preclinical models and its modulation of key inflammatory pathways is not currently available in published research.

Anticancer Potential and Target Validation in Cell Lines

There are no accessible studies detailing the anticancer potential of this compound across different cancer cell lines or validating its specific molecular targets.

Neuroprotective Effects and Associated Mechanisms

Research on the neuroprotective properties of this compound in models of neurological disorders and the underlying mechanisms has not been found in the available literature.

A comprehensive article on this compound cannot be constructed until further research is conducted and published.

Future Research Directions and Advanced Methodologies for N Benzyl 6 Ethyl 3 Tosylquinolin 4 Amine Research

Development of Novel and Sustainable Synthetic Routes for N-benzyl-6-ethyl-3-tosylquinolin-4-amine Analogues

The synthesis of quinoline (B57606) derivatives has a rich history, with classical methods such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions being foundational. researchgate.nettandfonline.com However, these traditional approaches often require harsh conditions, long reaction times, and the use of hazardous reagents, making them less than ideal from an environmental and economic standpoint. researchgate.netnih.gov Future research into this compound analogues must prioritize the development of novel and sustainable synthetic routes.

Green chemistry principles offer a roadmap for this endeavor. nih.gov The use of safer, biodegradable solvents like water or deep eutectic solvents is a promising avenue. tandfonline.com For instance, microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction times and improve yields for quinoline synthesis, often in greener solvents like water or ethanol. tandfonline.com Additionally, the development and application of nanocatalysts could offer high efficiency, selectivity, and recyclability, further reducing the environmental impact of synthesis. nih.govacs.org Metal nanoparticle-catalyzed reactions, for example, can provide excellent atom economy. nih.govnih.gov

Future synthetic strategies could focus on one-pot, multicomponent reactions (MCRs) which enhance efficiency by combining several steps into a single operation, thereby reducing waste and resource consumption. frontiersin.org The exploration of transition-metal-catalyzed C-H bond functionalization represents another advanced approach, allowing for the direct introduction of functional groups onto the quinoline core with high precision and efficiency. rsc.org

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Classical Name Reactions (e.g., Skraup, Friedländer) | Traditional methods for quinoline ring formation. researchgate.nettandfonline.com | Well-established and versatile. | Often require harsh conditions, produce significant waste. researchgate.netnih.gov |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. tandfonline.com | Reduced reaction times, increased yields, potential for greener solvents. tandfonline.com | Requires specialized equipment. |

| Nanocatalysis | Employs nanoparticle catalysts for enhanced reactivity and selectivity. nih.govacs.org | High efficiency, recyclability, improved atom economy. nih.govnih.gov | Catalyst synthesis and stability can be complex. |

| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form the product. frontiersin.org | High efficiency, reduced waste, operational simplicity. | Can require extensive optimization. |

| C-H Functionalization | Directly modifies C-H bonds on the quinoline scaffold. rsc.org | High atom economy, allows for late-stage modification. | Regioselectivity can be a challenge. |

Integration of Advanced Computational Chemistry for Rational Design and Predictive Modeling

Advanced computational chemistry is an indispensable tool for the rational design and predictive modeling of this compound analogues. mdpi.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish robust models to predict the biological activity of novel derivatives. nih.gov These models provide insights into the steric, electrostatic, hydrophobic, and hydrogen-bonding features that are critical for therapeutic efficacy, thereby guiding the synthesis of more potent compounds. nih.gov

Molecular docking simulations can further elucidate the binding modes of these analogues with their biological targets. nih.gov By predicting the interactions between the ligand and the active site of a protein, researchers can refine the molecular structure to enhance binding affinity and selectivity. nih.gov Furthermore, molecular dynamics simulations can provide a deeper understanding of the conformational changes and stability of the ligand-receptor complex over time. nih.gov

These computational approaches not only accelerate the drug discovery process by prioritizing the most promising candidates for synthesis but also contribute to a more profound understanding of the underlying mechanisms of action at the molecular level. manchester.ac.uk

Exploration of Multi-Target Ligand Design and Hybrid Scaffolds involving this compound

The "one molecule, one target" paradigm is increasingly being challenged by the complexity of multifactorial diseases. mdpi.com Consequently, the design of multi-target ligands, which can modulate multiple biological targets simultaneously, has emerged as a promising therapeutic strategy. mdpi.comnih.gov The this compound scaffold is well-suited for this approach. By incorporating pharmacophoric elements from other known bioactive molecules, hybrid compounds with dual or multiple modes of action can be created. nih.govnih.gov

For example, the quinoline nucleus could be linked to other heterocyclic systems known for specific biological activities, creating hybrid molecules with a broader spectrum of action or synergistic effects. frontiersin.orgnih.gov This strategy has been successfully employed to develop quinoline-based hybrids with enhanced efficacy in various therapeutic areas. nih.gov The rational design of such multi-target ligands can be guided by computational methods to ensure that the hybrid molecule retains the desired interactions with each of its intended targets. nih.gov

Application of Integrated Omics Approaches in Preclinical Biological Investigations

To fully understand the biological effects of this compound and its analogues, an integrated omics approach in preclinical studies is essential. nih.gov This involves the systematic analysis of large sets of biological molecules at different levels, including genomics, transcriptomics, proteomics, and metabolomics. mdpi.com By combining these datasets, researchers can gain a holistic view of the cellular and systemic responses to the compound, moving beyond the analysis of a single target or pathway. mdpi.commdpi.com

For instance, transcriptomics can reveal changes in gene expression profiles in response to treatment, identifying pathways that are up- or down-regulated. rsc.org Proteomics can then confirm whether these changes at the mRNA level translate to alterations in protein expression and function. Metabolomics, in turn, can provide a snapshot of the metabolic changes occurring within the cell, offering insights into the functional consequences of the compound's activity. rsc.org

The integration of these multi-omics datasets can help to identify novel therapeutic targets, uncover mechanisms of action, and discover biomarkers for predicting treatment response. nih.govmdpi.com This comprehensive approach is particularly valuable in complex diseases like cancer, where understanding the intricate network of molecular interactions is crucial for developing effective therapies. mdpi.com

Strategies for Overcoming Research Challenges in Quinoline Derivative Synthesis and Biological Evaluation

Despite the immense potential of quinoline derivatives, their synthesis and biological evaluation are not without challenges. Key hurdles in synthesis include achieving regioselectivity, especially in polysubstituted quinolines, and ensuring the scalability of the developed methods. mdpi.com Overcoming these challenges will require continued innovation in synthetic methodologies, such as the development of more selective catalysts and the optimization of reaction conditions.

In the realm of biological evaluation, a significant challenge is translating promising in vitro results into in vivo efficacy. mdpi.com Many quinoline derivatives may exhibit poor pharmacokinetic properties, such as low bioavailability or rapid metabolism, which can limit their therapeutic potential. mdpi.com Strategies to address these issues include the use of prodrug approaches and the incorporation of structural modifications to improve drug-like properties, guided by ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions. nih.gov Furthermore, robust preclinical validation using advanced models, such as patient-derived xenografts or organoids, can provide a more accurate assessment of a compound's potential clinical utility. nih.govnih.gov

| Compound Name |

|---|

| This compound |

Q & A

Basic: What are the recommended synthetic routes for N-benzyl-6-ethyl-3-tosylquinolin-4-amine, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis of quinoline derivatives like This compound typically involves multi-step protocols, including nucleophilic substitution, cyclization, and protective group strategies. For example:

- Nucleophilic Amination : Analogous to , the benzylamine group can be introduced via nucleophilic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to deprotonate the amine.

- Tosylation : The 3-tosyl group may be incorporated using p-toluenesulfonyl chloride in dichloromethane with a tertiary amine (e.g., Et₃N) as an acid scavenger.

- Optimization : Reaction yields (e.g., 73–88% in ) depend on temperature control (e.g., 60–80°C for cyclization), catalyst selection (e.g., Pd for cross-coupling), and purification via column chromatography. Pre-activation of intermediates (e.g., tosyl chloride) and inert atmospheres (N₂/Ar) can minimize side reactions .

Basic: Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, ethyl group splitting patterns) and aromatic ring coupling .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λmax ≈ 255 nm, as in ) assesses purity (>98%) and identifies byproducts.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., calculated vs. observed m/z for C₂₅H₂₅N₃O₂S).

- Elemental Analysis : Combustion analysis verifies C, H, N, S content (e.g., ±0.3% deviation from theoretical values, as in ) .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR shifts or IR stretches) when characterizing novel derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) for chemical shifts) and literature analogs (e.g., ’s sulfonamide derivatives).

- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) and tautomerization in quinoline systems.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves ambiguous structures, as demonstrated in triazole derivatives ( ). For conflicting IR stretches (e.g., NH vs. SO₂ vibrations), deuteration experiments or 2D-COSY NMR can clarify assignments .

Advanced: What strategies are employed to elucidate the mechanism of action of this compound in biological systems?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzyl with pyridinyl, ) to identify pharmacophoric groups critical for bioactivity.

- Enzymatic Assays : Test inhibitory effects on target enzymes (e.g., kinases) using fluorescence-based assays or radiolabeled substrates.

- Molecular Docking : Model interactions with protein active sites (e.g., using AutoDock Vina) guided by structural analogs (e.g., triazolophthalazines in ).

- Metabolic Stability : Assess the impact of the ethyl and tosyl groups on half-life using liver microsome assays, as lipophilicity enhancements (e.g., trifluoromethyl in ) often improve stability .

Advanced: How does the introduction of substituents (e.g., ethyl, benzyl, tosyl groups) influence the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity : The ethyl group increases logP (octanol-water partition coefficient), enhancing membrane permeability. Tosyl groups add polarity (via sulfonyl) but may reduce solubility, requiring formulation optimization (e.g., PEGylation).

- Electronic Effects : Electron-withdrawing tosyl groups stabilize the quinoline ring’s π-system, altering UV absorption (λmax shifts, ).

- Bioactivity : Bulky benzyl groups can sterically hinder target binding, while ethyl chains may improve metabolic resistance (e.g., CYP450 interactions). Comparative studies (e.g., ’s methyl vs. nitro derivatives) quantify substituent effects on IC₅₀ values .

Advanced: What computational tools are recommended for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETlab to estimate absorption (Caco-2 permeability), distribution (volume of distribution), and toxicity (hERG inhibition).

- Quantum Mechanics (QM) : Gaussian or ORCA software calculates electrostatic potentials and HOMO-LUMO gaps to predict reactivity.

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/lipid bilayers) using GROMACS to assess diffusion coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.